molecular formula C13H11FN2O2 B12064194 2-(2-Fluorophenoxy)benzohydrazide CAS No. 767310-78-1

2-(2-Fluorophenoxy)benzohydrazide

Cat. No.: B12064194
CAS No.: 767310-78-1
M. Wt: 246.24 g/mol
InChI Key: CSKDGPLABLPSCE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)benzohydrazide is an organic compound with the molecular formula C13H11FN2O2 It is characterized by the presence of a fluorophenoxy group attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)benzohydrazide typically involves the reaction of 2-fluorophenol with benzoyl chloride to form 2-(2-fluorophenoxy)benzoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the benzoyl chloride intermediate and a solvent like ethanol for the hydrazine reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and the use of industrial-grade solvents and reagents to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

  • 2-(2-Chlorophenoxy)benzohydrazide
  • 2-(2-Bromophenoxy)benzohydrazide
  • 2-(2-Methylphenoxy)benzohydrazide

Comparison: 2-(2-Fluorophenoxy)benzohydrazide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

767310-78-1

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

2-(2-fluorophenoxy)benzohydrazide

InChI

InChI=1S/C13H11FN2O2/c14-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(17)16-15/h1-8H,15H2,(H,16,17)

InChI Key

CSKDGPLABLPSCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OC2=CC=CC=C2F

Origin of Product

United States

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